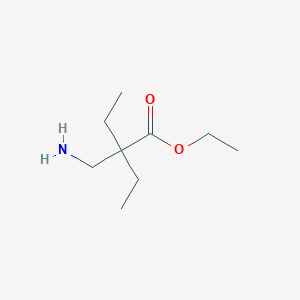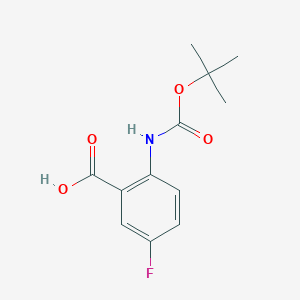
Boc-2-amino-5-fluorobenzoic acid
Übersicht
Beschreibung
Boc-2-amino-5-fluorobenzoic acid, also known as tert-butoxycarbonyl-2-amino-5-fluorobenzoic acid, is a derivative of benzoic acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the second position and a fluorine atom at the fifth position of the benzene ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Wissenschaftliche Forschungsanwendungen
Boc-2-amino-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry: this compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Boc-2-amino-5-fluorobenzoic acid is a complex compound that is used in various biochemical research . .
Mode of Action
The Boc group in this compound is a protective group used in peptide synthesis . It is stable towards most nucleophiles and bases . The compound interacts with its targets through the formation of Boc-protected amines and amino acids, which are conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .
Biochemical Pathways
It’s known that boc-protected compounds are often used in peptide synthesis , suggesting that it may play a role in protein-related pathways.
Result of Action
As a boc-protected compound, it is likely involved in the synthesis of peptides , which play crucial roles in various biological functions.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Boc-2-amino-5-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of styrylquinazolinones, which are potential anticancer agents . The interactions of this compound with these biomolecules are crucial for its function in biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act as a toxic antimetabolite for the tryptophan pathway in yeast, which can be used to counterselect for TRP1, a commonly used genetic marker in Saccharomyces cerevisiae . This indicates its potential impact on cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to inhibit certain enzymes in the tryptophan pathway, leading to feedback inhibition . This inhibition is crucial for its role in genetic procedures and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors to consider. The compound is stable under specific storage conditions, such as -20°C for up to three years in powder form . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting its potential for sustained biochemical activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolic functions. For instance, it affects the tryptophan pathway in yeast, leading to changes in metabolic flux and metabolite levels . Understanding these pathways is vital for its application in biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-amino-5-fluorobenzoic acid typically involves the protection of the amino group of 2-amino-5-fluorobenzoic acid with a tert-butoxycarbonyl group. The process begins with the reaction of 2-amino-5-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials, including 2-amino-5-fluorobenzoic acid and di-tert-butyl dicarbonate, are sourced in bulk, and the reactions are monitored using advanced analytical techniques to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-2-amino-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 2-amino-5-fluorobenzoic acid.
Coupling Reactions: The amino group can participate in peptide coupling reactions to form amide bonds with carboxylic acids or their derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of scavengers like water or anisole to prevent side reactions.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in the presence of coupling additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives of this compound.
Deprotection Reactions: The primary product is 2-amino-5-fluorobenzoic acid.
Coupling Reactions: The major products are peptides or other amide-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-fluorobenzoic acid: The unprotected form of Boc-2-amino-5-fluorobenzoic acid, lacking the Boc group.
2-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.
2-Amino-4-fluorobenzoic acid: Fluorine atom positioned at the fourth position instead of the fifth.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the fluorine atom. The Boc group provides stability during synthetic processes, while the fluorine atom can enhance the compound’s reactivity and biological properties. This combination makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
IUPAC Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEXUYVMBYLQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)
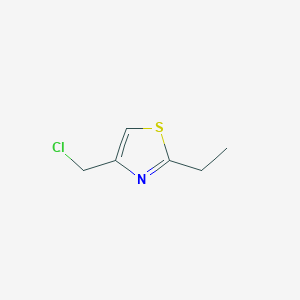
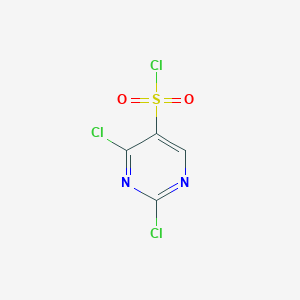


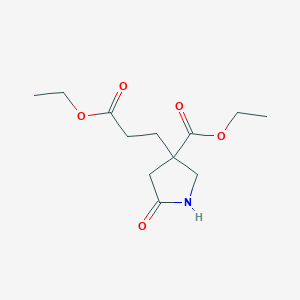




![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)

